molecular formula C10H18FeN2O7+2 B101393 Ferric HEDTA CAS No. 17084-02-5

Ferric HEDTA

Cat. No.: B101393
CAS No.: 17084-02-5
M. Wt: 334.1 g/mol
InChI Key: YPFNIPKMNMDDDB-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric HEDTA is typically synthesized by reacting ferric chloride with hydroxyethylethylenediaminetriacetic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the stable chelate complex. The general reaction can be represented as:

FeCl3+HEDTAFe(HEDTA)+3HCl\text{FeCl}_3 + \text{HEDTA} \rightarrow \text{Fe(HEDTA)} + 3\text{HCl} FeCl3​+HEDTA→Fe(HEDTA)+3HCl

Industrial Production Methods: In industrial settings, this compound is produced by dissolving ferric chloride in water and then adding hydroxyethylethylenediaminetriacetic acid. The pH of the solution is adjusted using sodium hydroxide to facilitate the chelation process. The resulting solution is then filtered and concentrated to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Ferric HEDTA undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: this compound can participate in redox reactions where the ferric ion (Fe^3+) is reduced to ferrous ion (Fe^2+), and vice versa.

    Substitution Reactions: The chelated iron can be replaced by other metal ions in substitution reactions.

Common Reagents and Conditions:

    Oxidation-Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide.

    Substitution: Reagents such as other metal salts can be used under controlled pH conditions.

Major Products:

Scientific Research Applications

Ferric HEDTA has a wide range of applications in scientific research:

Mechanism of Action

Ferric HEDTA is compared with other iron chelates such as ferric ethylenediaminetetraacetic acid (EDTA) and ferric diethylenetriaminepentaacetic acid (DTPA):

    Ferric EDTA: Similar to this compound but uses ethylenediaminetetraacetic acid as the chelating agent. Ferric EDTA is widely used in agriculture and water treatment.

    Ferric DTPA: Uses diethylenetriaminepentaacetic acid as the chelating agent and is known for its high stability and effectiveness in various applications.

Uniqueness of this compound: this compound is unique due to its specific chelating agent, hydroxyethylethylenediaminetriacetic acid, which provides distinct stability and solubility properties. This makes it particularly effective in agricultural and industrial applications where pH stability is crucial .

Comparison with Similar Compounds

  • Ferric EDTA
  • Ferric DTPA
  • Ferric NTA (nitrilotriacetic acid)
  • Ferric CDTA (cyclohexanediaminetetraacetic acid)

Ferric HEDTA stands out for its versatility and effectiveness in various fields, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O7.Fe/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFNIPKMNMDDDB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FeN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17084-02-5
Record name Versenol AG Fe Chelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17084-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferric HEDTA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)glycinato(3-)]iron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC HEDTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K116RN43S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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